molecular formula C24H21N3O4 B14978386 N-benzyl-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-benzyl-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B14978386
M. Wt: 415.4 g/mol
InChI Key: QULYKPGCAKRJGV-UHFFFAOYSA-N
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Description

N-benzyl-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl bromide with 2-(2-hydroxyphenyl)acetic acid to form the benzyl ester. This intermediate is then reacted with 5-(phenoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The benzyl and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

N-benzyl-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-benzyl-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenoxy group are believed to play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-phenoxyacetamide: Similar in structure but lacks the oxadiazole ring.

    N-(2-benzoyl-5-methyl-phenyl)-2-phenoxy-acetamide: Contains a benzoyl group instead of the oxadiazole ring.

    N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Features a triazole ring instead of the oxadiazole ring

Uniqueness

The presence of the oxadiazole ring in N-benzyl-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide distinguishes it from similar compounds. This ring structure imparts unique chemical properties, such as enhanced stability and specific binding affinities, making it valuable for various research applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-benzyl-2-[2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O4/c28-22(25-15-18-9-3-1-4-10-18)16-30-21-14-8-7-13-20(21)24-26-23(31-27-24)17-29-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,25,28)

InChI Key

QULYKPGCAKRJGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=CC=C4

Origin of Product

United States

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